molecular formula C21H21NO6 B3746160 2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid

2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B3746160
M. Wt: 383.4 g/mol
InChI Key: UPIGFQGKHLJYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as DEPDC or CID 11629231, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain proteins that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. Additionally, it has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid is that it has been found to have low toxicity and few side effects in animal studies. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid. One area of focus is on elucidating its mechanism of action in order to optimize its therapeutic potential. Additionally, further studies are needed to determine its efficacy in treating various types of cancer and neurodegenerative diseases. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid.

Scientific Research Applications

2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have anti-inflammatory properties and to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-3-27-17-8-5-13(11-18(17)28-4-2)9-10-22-19(23)15-7-6-14(21(25)26)12-16(15)20(22)24/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIGFQGKHLJYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 2
2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 3
2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 4
2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 5
2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 6
2-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid

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